molecular formula C14H11N3O4S B14490173 N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide CAS No. 65052-77-9

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide

Katalognummer: B14490173
CAS-Nummer: 65052-77-9
Molekulargewicht: 317.32 g/mol
InChI-Schlüssel: NYYRVZAHHAKFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide is an organic compound with a complex structure that includes nitro groups, methyl groups, and a carbothioamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide typically involves multiple steps. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further reactions to introduce the methyl and carbothioamide groups . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced equipment and techniques ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and various organic solvents for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the carbothioamide group can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

65052-77-9

Molekularformel

C14H11N3O4S

Molekulargewicht

317.32 g/mol

IUPAC-Name

N-methyl-4-nitro-N-(4-nitrophenyl)benzenecarbothioamide

InChI

InChI=1S/C14H11N3O4S/c1-15(11-6-8-13(9-7-11)17(20)21)14(22)10-2-4-12(5-3-10)16(18)19/h2-9H,1H3

InChI-Schlüssel

NYYRVZAHHAKFGA-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.